molecular formula C9H9NO5S B1486195 Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite CAS No. 2208786-86-9

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite

Cat. No. B1486195
CAS RN: 2208786-86-9
M. Wt: 243.24 g/mol
InChI Key: XIHITQPYUBELCU-UHFFFAOYSA-N
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Description

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite (also known as Methyl 2-benzodioxol-5-ylcarbonylamidosulfite) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzodioxol-5-ylcarbonylamidosulfite family of compounds, which are characterized by their ability to form strong covalent bonds with a variety of organic molecules. This compound is a versatile compound that has been used to study a variety of biochemical and physiological processes, and has been studied for its potential to be used in a variety of lab experiments.

Scientific Research Applications

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. It has also been studied for its potential to be used in a variety of lab experiments, such as enzyme assays and drug screening.

Mechanism of Action

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite has been studied for its ability to form strong covalent bonds with a variety of organic molecules. This ability to form covalent bonds allows the compound to act as a “bridge” between two molecules, allowing them to interact in ways that would not otherwise be possible. This can be used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of these drugs.
Biochemical and Physiological Effects
This compound has been studied for its ability to interact with a variety of biochemical and physiological processes. It has been studied for its ability to interact with a variety of enzymes, receptors, and other proteins involved in cell signaling and metabolism. It has also been studied for its ability to interact with a variety of hormones and neurotransmitters, as well as its ability to interact with a variety of metabolic pathways.

Advantages and Limitations for Lab Experiments

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite has a number of advantages and limitations when used in lab experiments. One of the main advantages is its ability to form strong covalent bonds with a variety of organic molecules, which makes it an ideal molecule for use in enzyme assays and drug screening. However, its relatively low solubility in water and other organic solvents can be a limitation in some experiments.

Future Directions

Methyl 1,3-benzodioxol-5-ylcarbonylamidosulfite has a number of potential future applications in scientific research. One potential application is in the study of the mechanisms of action of various drugs, as well as in the study of the biochemical and physiological effects of these drugs. Additionally, it could be used in the development of new drugs or in the development of new drug delivery systems. It could also be used to study the interactions between enzymes and other proteins involved in cell signaling and metabolism. Finally, it could be used to study the interactions between hormones and neurotransmitters, as well as the interactions between metabolic pathways.

properties

IUPAC Name

N-methoxysulfinyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-13-16(12)10-9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHITQPYUBELCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)NC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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